molecular formula C25H25N5O3S B2873544 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 893908-43-5

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2873544
CAS No.: 893908-43-5
M. Wt: 475.57
InChI Key: PGOUKFSRDMQOCO-UHFFFAOYSA-N
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Description

2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C25H25N5O3S and its molecular weight is 475.57. The purity is usually 95%.
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Biological Activity

The compound 2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS Number: 893909-78-9) is a complex organic molecule that integrates a pyrimidine ring system with a naphthalene moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

The molecular formula of this compound is C19H23N7O3SC_{19}H_{23}N_{7}O_{3}S, and it has a molecular weight of approximately 461.6 g/mol. Its structure features a tetrahydropyrimido core which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Many pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications in the pyrimidine ring can enhance antitumor efficacy by targeting specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : Compounds containing the pyrimidine moiety have been investigated for their antibacterial and antifungal properties. The ability to inhibit microbial growth has been linked to structural features that interfere with nucleic acid synthesis .
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular replication .

Antitumor Activity

A study focused on a series of pyrimidine derivatives revealed that compounds structurally related to our target compound exhibited IC50 values ranging from 27.6 µM to 43 µM against various cancer cell lines including MDA-MB-231 (breast cancer) and A431 (vulvar carcinoma) . The presence of electron-withdrawing groups was found to enhance cytotoxicity.

Antimicrobial Activity

In vitro tests on related compounds indicated that they effectively inhibited the growth of several bacterial strains. For example, a derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Enzyme Inhibition Studies

Research has shown that compounds with similar structures can act as potent inhibitors of DHFR, which is critical in cancer therapy. The mechanism involves competitive inhibition where these compounds mimic the natural substrate of the enzyme .

Data Table: Biological Activity Summary

Activity Type Related Compounds IC50 Values (µM) Target Pathway/Mechanism
AntitumorPyrimidine derivatives27.6 - 43Cell proliferation inhibition
AntimicrobialPyrimidine derivativesVariesNucleic acid synthesis interference
Enzyme InhibitionDHFR inhibitorsVariesCompetitive inhibition of dihydrofolate reductase

Properties

CAS No.

893908-43-5

Molecular Formula

C25H25N5O3S

Molecular Weight

475.57

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H25N5O3S/c1-29-22-20(24(32)30(2)25(29)33)23(28-21(27-22)16-9-3-4-10-16)34-14-19(31)26-18-13-7-11-15-8-5-6-12-17(15)18/h5-8,11-13,16H,3-4,9-10,14H2,1-2H3,(H,26,31)

InChI Key

PGOUKFSRDMQOCO-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

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